1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester
Description
This compound belongs to the class of pyrrolidinecarboxylic acid derivatives featuring a tert-butyl ester group at the 1-position and a substituted thioether moiety at the 3-position. The unique structural elements include:
- Pyrrolidine backbone: A five-membered nitrogen-containing heterocycle, known for conformational flexibility and bioactivity in pharmaceuticals .
- tert-Butyl ester: A common protecting group for carboxylic acids, enhancing stability and modulating lipophilicity .
- 3-[[(5-nitro-2-benzoxazolyl)thio]methyl] substituent: A nitrobenzoxazole-thioether hybrid, introducing electron-withdrawing and aromatic properties. This group may confer reactivity in medicinal chemistry or material science applications.
Properties
IUPAC Name |
tert-butyl 3-[(5-nitro-1,3-benzoxazol-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-17(2,3)25-16(21)19-7-6-11(9-19)10-26-15-18-13-8-12(20(22)23)4-5-14(13)24-15/h4-5,8,11H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMGYHXOSHNPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116845 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420840-98-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420840-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoxazole Moiety: This step involves the formation of the benzoxazole ring, which can be synthesized through condensation reactions of o-aminophenols with carboxylic acids or their derivatives.
Attachment of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Thioether Formation: The thioether linkage is formed by reacting the benzoxazole derivative with a thiol compound under suitable conditions.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound’s effects on various biological pathways are investigated to understand its potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The benzoxazole moiety may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Electronic Effects
- This contrasts with 2-hydroxyethylthio (electron-donating) and tetrazole (ambivalent) substituents .
- Nitro group: Enhances metabolic stability but may increase toxicity risks compared to non-nitro analogs .
Solubility and Lipophilicity
- The benzoxazolyl-thio group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., CAS 1353983-27-3) but improves membrane permeability for CNS-targeting drugs .
- Benzyloxycarbonylaminomethyl substituents (e.g., CAS 401566-78-7 analog) exhibit high lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester is a complex organic compound notable for its unique structural features, including a pyrrolidine ring and a benzoxazole moiety. Its molecular formula is with a molecular weight of approximately 379.4 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with suitable precursors.
- Introduction of the Benzoxazole Moiety : Formed via condensation reactions of o-aminophenols with carboxylic acids.
- Attachment of the Nitro Group : Introduced through nitration reactions.
- Thioether Formation : The thioether linkage arises from reacting the benzoxazole derivative with thiol compounds.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit selective antibacterial properties primarily against Gram-positive bacteria. For instance, studies have shown that certain analogs demonstrate activity against Bacillus subtilis while showing limited effects on Escherichia coli and other Gram-negative strains .
Anticancer Potential
Compounds based on the benzoxazole structure have been implicated in exhibiting cytotoxic effects against various cancer cell lines. Notable examples include:
- Breast cancer cells (e.g., MCF-7)
- Lung cancer cells (e.g., A549)
- Liver cancer cells (e.g., HepG2)
These studies suggest that the compound may interact with cellular pathways involved in cancer progression .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules.
- The benzoxazole moiety may bind to specific receptors or enzymes, modulating their activity.
Summary of Biological Activities
Case Study 1: Antimicrobial Screening
In a screening study involving multiple benzoxazole derivatives, only a subset demonstrated significant antibacterial activity. The most effective compounds were characterized by specific substituents that enhanced their interaction with bacterial targets. This highlights the importance of structural modifications in optimizing biological activity .
Case Study 2: Anticancer Activity Assessment
A detailed assessment using WST-1 assays revealed varying degrees of cytotoxicity among different derivatives against cancer cell lines. Compounds were tested at concentrations ranging from 2 μM to 10 mM over a period of 44 hours, demonstrating that structural variations significantly influenced their efficacy .
Q & A
What are the common synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves functionalization of the pyrrolidine core with a nitrobenzoxazolethio moiety. Key steps include:
- Starting Materials : Pyrrolidine derivatives and 5-nitro-2-benzoxazolylthiol precursors are common starting points.
- Reaction Conditions : Use of coupling agents (e.g., DCC or EDC) for thioether formation, with inert atmospheres (N₂/Ar) to prevent oxidation. Reactions are often conducted in anhydrous solvents (THF, DMF) at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/diethyl ether) ensures high purity .
Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?
Basic Research Question
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) in DMSO-d₆ or CDCl₃ identify proton environments and carbon backbone. Key signals include the tert-butyl ester (~1.4 ppm, singlet) and nitrobenzoxazole aromatic protons (~7.5–8.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves stereochemistry and confirms bond angles/distances. Cryogenic conditions (150 K) minimize thermal motion artifacts .
- Elemental Analysis : CHNS-O data validates empirical formulas (e.g., ≤0.3% deviation from theoretical values) .
How can reaction conditions be optimized to improve synthetic yield while minimizing side products?
Advanced Research Question
Systematic optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) enhance thioether formation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of nitrobenzoxazole intermediates but may require strict moisture control .
- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during thiol coupling, while gradual warming (room temp) ensures completion .
- In-line Analytics : HPLC monitoring (C18 columns, UV detection at 254 nm) tracks intermediate conversion .
How should researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts) across studies?
Advanced Research Question
Discrepancies often arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:
- Solvent Standardization : Compare spectra in identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Stereochemical Confirmation : Use NOESY or X-ray crystallography to verify spatial arrangements affecting chemical shifts .
- Cross-Validation : Correlate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
What methodologies are recommended for evaluating the compound’s bioactivity, particularly in enzyme inhibition assays?
Advanced Research Question
Design robust assays with:
- Target Selection : Prioritize enzymes with known nitroheterocyclic sensitivity (e.g., nitroreductases or cytochrome P450 isoforms) .
- Kinetic Studies : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., p-nitrophenyl esters for hydrolases) .
- Control Experiments : Include positive controls (e.g., metronidazole for nitro group-dependent activity) and assess cytotoxicity (MTT assays) .
How can computational modeling complement experimental data in understanding structure-activity relationships?
Advanced Research Question
Integrate molecular dynamics (MD) and density functional theory (DFT):
- Docking Simulations : Use software (AutoDock Vina) to predict binding modes to target proteins, guided by X-ray crystallographic data .
- Electrostatic Potential Maps : DFT calculations (Gaussian 16) identify electron-deficient regions (e.g., nitro group) critical for reactivity .
- ADMET Predictions : SwissADME estimates pharmacokinetic properties (logP, bioavailability) to prioritize derivatives .
What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Advanced Research Question
Scale-up requires:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro group introduction) .
- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., dichloromethane/water) or crystallization .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
How do steric and electronic effects of the tert-butyl ester influence reactivity in downstream modifications?
Advanced Research Question
The tert-butyl group:
- Steric Hindrance : Protects the ester carbonyl from nucleophilic attack, enabling selective functionalization of the thioether or nitro groups .
- Electronic Effects : Electron-donating tert-butyl substituents stabilize adjacent carbocations in acid-catalyzed reactions .
- Deprotection Strategies : Use TFA/CH₂Cl₂ (1:4 v/v) for cleaving the ester without affecting the nitrobenzoxazole moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
